Fenoxaprop-P

Beschreibung

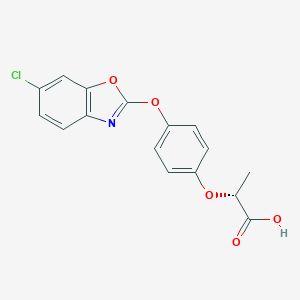

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPOHAUSNPTFAJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-40-0 | |

| Record name | Fenoxaprop P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4W2QEC5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenoxaprop-P-ethyl synthesis pathway and intermediates

An In-depth Technical Guide to the Synthesis of Fenoxaprop-P-ethyl (B1329639)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for this compound-ethyl, a selective herbicide used for the post-emergence control of grass weeds. The document outlines the key chemical reactions, intermediates, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the manufacturing process.

Introduction

This compound-ethyl, the R-enantiomer of Fenoxaprop-ethyl (B166152), is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[1][2] The biological activity resides almost exclusively in the R-isomer, making stereoselective synthesis a critical aspect of its production.[3] This guide explores the most prevalent and documented synthesis routes, providing detailed procedural information extracted from key patents and chemical literature.

Core Synthesis Pathways

The commercial production of this compound-ethyl primarily follows two strategic routes. Both pathways converge to form the final product but differ in the sequence of bond formation and the nature of the key intermediates.

Pathway A: Condensation of 2,6-Dichlorobenzoxazole (B51379) with a Phenoxypropionate Moiety

This is a widely adopted method that involves the direct coupling of the benzoxazole (B165842) core with the chiral phenoxypropionate side chain. The reaction starts with 2,6-dichlorobenzoxazole and (R)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.

The overall reaction can be summarized as follows:

-

Step 1: Etherification. 2,6-Dichlorobenzoxazole is reacted with (R)-2-(4-hydroxyphenoxy)propionic acid under basic conditions. This step forms the intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid.[4][5]

-

Step 2: Esterification. The resulting carboxylic acid intermediate is then esterified with ethanol (B145695) to yield the final product, this compound-ethyl.[4][5]

Alternatively, a one-step reaction can be employed by directly using R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester, which couples with 2,6-dichlorobenzoxazole in a hydrophilic organic solvent system to produce this compound-ethyl.[6]

Pathway B: Condensation of a Benzoxazole Ether Intermediate with an Ethyl Propionate (B1217596) Derivative

This alternative route first constructs the core benzoxazole ether structure, which is then coupled with the propionate side chain.

The reaction sequence is as follows:

-

Step 1: Intermediate Synthesis. 2,6-Dichlorobenzoxazole is reacted with hydroquinone (B1673460) (p-hydroxyphenol) to form the key intermediate, 6-chloro-2-(p-hydroxy)phenoxy benzoxazole.[4][7]

-

Step 2: Final Condensation. The synthesized intermediate is then reacted with a chiral ethyl propionate derivative, such as ethyl p-methylbenzenesulfonyl propionate, in the presence of a catalyst and an acid-binding agent to yield this compound-ethyl.[7]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 3. This compound-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 4. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]

- 5. CN101177417A - Method for preparing herbicide this compound-ethyl - Google Patents [patents.google.com]

- 6. CN102070550B - Method for synthesizing this compound-ethyl - Google Patents [patents.google.com]

- 7. This compound-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Chemical Properties of Fenoxaprop-P-ethyl: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Fenoxaprop-P-ethyl, with a specific focus on its solubility and pKa. The information presented herein is intended to support research, development, and a deeper understanding of this herbicide's physicochemical behavior. All quantitative data is summarized for clarity, and detailed experimental protocols for key measurements are provided.

Core Chemical and Physical Properties

This compound-ethyl is the R-isomer of the phenoxy herbicide fenoxaprop.[1] It functions as a post-emergence herbicide, primarily used to control annual and perennial grasses.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis in susceptible plants. The technical grade active ingredient is a white to off-white solid.

Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound-ethyl.

| Property | Value |

| Molecular Formula | C₁₈H₁₆ClNO₅ |

| Molecular Weight | 361.78 g/mol |

| CAS Registry Number | 71283-80-2 |

| Water Solubility | 0.9 mg/L at 25 °C |

| Solubility in Organic Solvents (at 20 °C) | - Acetone: >50%- Ethanol: >1%- Ethyl Acetate: >20%- Hexane: >0.5%- Toluene: >30%- DMSO: ≥ 100 mg/mL |

| pKa (this compound-ethyl) | Not applicable as it does not readily dissociate. |

| pKa (this compound acid) | 3.16 (Predicted) |

| Melting Point | 84-85 °C |

| Vapor Pressure | 6.50 x 10⁻³ mPa at 20 °C[1] |

Experimental Protocols

Accurate determination of solubility and pKa is critical for understanding the environmental fate, bioavailability, and formulation of chemical compounds. The following are detailed methodologies for these key experiments, based on internationally recognized guidelines such as those from the Organisation for in-depth technical guide or whitepaper on the core.

Determination of Water Solubility (Flask Method - OECD 105)

The flask method is suitable for substances with a solubility above 10⁻² g/L and is a straightforward approach to determining a substance's solubility in water.

Principle: A supersaturated solution is prepared by dissolving the test substance in water at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the dissolved substance in the aqueous phase is determined.

Step-by-Step Protocol:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance to use in the definitive test.

-

Sample Preparation: An excess amount of this compound-ethyl is added to a flask containing a known volume of purified water (e.g., double-distilled or Milli-Q). The amount should be sufficient to create a saturated solution with undissolved solid present.

-

Equilibration: The flask is agitated (e.g., using a magnetic stirrer or a shaker bath) at a temperature slightly above the test temperature (e.g., 30°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation. The temperature is then lowered to the test temperature (e.g., 20 ± 0.5 °C) and agitation is continued for at least another 24 hours to allow the system to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. The aqueous phase is then separated from the solid phase by centrifugation at the test temperature.

-

Analysis: The concentration of this compound-ethyl in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results. The final solubility is reported as the average of the replicate measurements.

Determination of pKa (Potentiometric Titration - OECD 112)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable substances. For a sparingly soluble compound like the acid form of this compound-ethyl, a co-solvent method may be employed.

Principle: A solution of the test substance is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which 50% of the substance is in its ionized form, which corresponds to the midpoint of the titration curve.

Step-by-Step Protocol:

-

Instrument Calibration: A pH meter equipped with a suitable electrode is calibrated using at least two standard buffer solutions that bracket the expected pKa value.

-

Sample Preparation: A known amount of the test substance (this compound acid) is dissolved in a suitable solvent system. Due to its low water solubility, a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water may be used. The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.

-

Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) if the analyte is an acid. The titrant is added in small, precise increments.

-

pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The equivalence point (the point of inflection) is determined from the curve. The pKa is then calculated as the pH at the half-equivalence point.

-

Co-Solvent Extrapolation: When a co-solvent is used, titrations are performed at several different co-solvent concentrations. The apparent pKa values obtained are then extrapolated to 0% co-solvent to estimate the aqueous pKa.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a chemical substance like this compound-ethyl.

References

Unraveling the Molecular Dance: A Technical Guide to the Interaction of Fenoxaprop-P-ethyl with ACCase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular modeling of the interaction between the herbicide Fenoxaprop-P-ethyl and its target enzyme, Acetyl-CoA Carboxylase (ACCase). By delving into the computational and experimental methodologies, this document provides a comprehensive overview of the binding mechanisms, quantitative interaction data, and the downstream effects of this inhibition, offering valuable insights for the development of novel herbicides and drugs.

Core Interaction: this compound-ethyl and the ACCase Binding Site

This compound-ethyl, a member of the aryloxyphenoxypropionate (FOP) class of herbicides, selectively inhibits the activity of ACCase in grasses.[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[2][3] Inhibition of ACCase disrupts the production of fatty acids, which are essential for building cell membranes and storing energy, ultimately leading to the death of the plant.[1]

Molecular modeling studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the specific interactions between this compound-ethyl and the carboxyltransferase (CT) domain of ACCase.[4][5] These studies have revealed a network of hydrogen bonds and hydrophobic interactions that stabilize the herbicide within the enzyme's active site.

A computational analysis identified key amino acid residues in the ACCase active site that interact with this compound-ethyl.[4][6] For the 3jzf protein model, significant interactions include hydrogen bonds with GLN_233 and GLN_237, a hydrophobic bond with HIS_209, and water bridges with HIS_236.[4][6] Another crucial interaction involves ARG_292.[4][6] In a different model (3jzi), ASP_382 was identified as important for H-bonding, although this interaction was noted as being less stable.[4][6]

Quantitative Analysis of this compound-ethyl-ACCase Interaction

The binding affinity and inhibitory potential of this compound-ethyl against ACCase have been quantified through various experimental and computational methods. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding energies and inhibitory concentrations.

| Computational Method | ACCase Variant/Organism | Binding Energy (kcal/mol) | Reference |

| Molecular Docking | Yeast ACCase (PDB: 3TV5) | -5.977 (XP GScore) | [7] |

| Molecular Docking | Not Specified | Not Specified | [4] |

| Assay Type | ACCase Source (Organism/Population) | Inhibitor | IC50 / ED50 / Ki | Fold Resistance (R/S) | Reference |

| ACCase Enzyme Assay | Junglerice (Echinochloa colona) - Resistant | This compound-ethyl | ED50: 249 g ae ha⁻¹ | 11 | [8] |

| ACCase Enzyme Assay | Junglerice (Echinochloa colona) - Susceptible | This compound-ethyl | ED50: 20 g ae ha⁻¹ | - | [8] |

| In vitro ACCase Activity | Wild oat (Avena fatua) - Yexian2017 (W24) | This compound-ethyl | High IC50 | 7206.557 | [9] |

| In vitro ACCase Activity | Wild oat (Avena fatua) - Queshan (W11) | This compound-ethyl | Low IC50 | - | [9] |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental and computational protocols used to study the this compound-ethyl-ACCase interaction.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol based on commonly used software like AutoDock Vina.[4]

-

Preparation of Receptor and Ligand:

-

The three-dimensional structure of the ACCase protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-factors are typically removed.

-

The 2D or 3D structure of this compound-ethyl (ligand) is obtained from a database like PubChem.[4]

-

Both receptor and ligand structures are prepared by adding polar hydrogens and assigning appropriate charges.

-

-

Grid Box Definition:

-

A grid box is defined around the active site of the ACCase to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

The docking software, such as AutoDock Vina, is used to perform the docking simulation.[4] The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

-

-

Analysis of Results:

-

The results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable interaction.

-

The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or UCSF Chimera.[4]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. The following is a general protocol using software like Desmond (Schrödinger).[10]

-

System Preparation:

-

Minimization and Equilibration:

-

The system is subjected to energy minimization to remove any steric clashes.

-

A series of equilibration steps are performed under controlled temperature and pressure (NPT ensemble) to allow the system to relax and reach a stable state.[10]

-

-

Production Run:

-

The production MD simulation is run for a specified duration (e.g., 50 nanoseconds).[10] Trajectories (snapshots of the system at regular intervals) are saved for analysis.

-

-

Trajectory Analysis:

-

The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

-

The flexibility of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.

-

The interactions between the protein and ligand are monitored throughout the simulation to assess their stability.

-

ACCase Activity Assay Protocol (Spectrophotometric Method)

This protocol describes a non-radioactive method for measuring ACCase activity.[11]

-

Enzyme Extraction:

-

Plant tissue is homogenized in an extraction buffer to release the ACCase enzyme.

-

The crude extract is centrifuged to remove cell debris.

-

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing a buffer, MgCl₂, ATP, NaHCO₃, and acetyl-CoA.

-

For inhibition studies, varying concentrations of this compound-ethyl are added to the reaction mixture.

-

-

Enzyme Reaction:

-

The reaction is initiated by adding the enzyme extract to the reaction mixture.

-

The mixture is incubated at a specific temperature for a set period.

-

-

Detection of Malonyl-CoA:

-

The activity of ACCase is determined by measuring the amount of malonyl-CoA produced. This can be coupled to a second reaction where malonyl-CoA is reduced by a malonyl-CoA reductase in the presence of NADPH.[11]

-

The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

-

Data Analysis:

-

The rate of the reaction is calculated from the change in absorbance over time.

-

For inhibition studies, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

-

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following sections provide visualizations created using the DOT language.

ACCase Inhibition Signaling Pathway

Caption: ACCase Inhibition Pathway by this compound-ethyl.

Molecular Modeling Experimental Workflow

Caption: Workflow for Molecular Modeling of Protein-Ligand Interaction.

Logical Relationship of Resistance Mechanisms

Caption: Logical Flow of Herbicide Action and Resistance.

References

- 1. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ars.usda.gov [ars.usda.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Fenoxaprop-P-ethyl

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fenoxaprop-P-ethyl. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with this compound. This guide includes detailed spectroscopic data, experimental protocols for data acquisition, and a workflow diagram for the analytical determination of this compound-ethyl.

Chemical Information

-

IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[1]

This compound-ethyl is the R-isomer of the herbicide fenoxaprop-ethyl (B166152) and is known for its post-emergence activity against annual and perennial grass weeds.[4] It functions by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis.[4]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for this compound-ethyl in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented below is for fenoxaprop-ethyl, the racemic mixture, as it is readily available and representative for the P-ethyl enantiomer.

Table 1: ¹H NMR Spectroscopic Data for Fenoxaprop-ethyl

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.43 | m | Aromatic CH |

| 7.39 | m | Aromatic CH |

| 7.33 | m | Aromatic CH |

| 7.30 | m | Aromatic CH |

| 7.25 | m | Aromatic CH |

| 6.96 | m | Aromatic CH |

| 6.94 | m | Aromatic CH |

| 4.72 | q | O-CH(CH₃) |

| 4.23 | q | O-CH₂(CH₃) |

| 1.63 | d | O-CH(CH₃) |

| 1.27 | t | O-CH₂(CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for Fenoxaprop-ethyl

| Chemical Shift (δ) ppm | Assignment |

| 171.86 | C=O (ester) |

| 162.83 | Aromatic C-O |

| 155.89 | Aromatic C-O |

| 148.49 | Aromatic C |

| 146.86 | Aromatic C |

| 139.56 | Aromatic C-Cl |

| 128.81 | Aromatic CH |

| 125.06 | Aromatic CH |

| 121.19 | Aromatic CH |

| 119.21 | Aromatic CH |

| 116.36 | Aromatic CH |

| 110.67 | Aromatic CH |

| 73.31 | O-CH(CH₃) |

| 61.43 | O-CH₂(CH₃) |

| 18.56 | O-CH(CH₃) |

| 14.15 | O-CH₂(CH₃) |

| Solvent: CDCl₃, Frequency: 100.40 MHz[1] |

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Table 3: LC-MS/MS Data for this compound-ethyl

| Precursor Ion [M+H]⁺ (m/z) | Collision Energy | Major Fragment Ions (m/z) | Relative Intensity |

| 362.079 | 15% (nominal) | 288.0423 | 64 |

| 362.0787 | HCD (NCE 20-30-40%) | 288.04211 | 100 |

| 362.07883 | 49.89 | ||

| 121.06509 | 13.12 | ||

| 119.04947 | 12.86 | ||

| 244.05225 | 10.60 | ||

| Ionization Mode: ESI+[1][2] |

Table 4: GC-MS Data for Fenoxaprop-ethyl

| Major Fragment Ions (m/z) |

| 361 |

| 290 |

| 288 |

| 247 |

| Source: NIST Mass Spectrometry Data Center[1] |

Experimental Protocols

This section details the methodologies for acquiring NMR and mass spectrometry data for this compound-ethyl.

A general protocol for acquiring NMR spectra of small molecules like this compound-ethyl is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound-ethyl standard in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically using routines like topshim.[5]

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program (e.g., zg30 or zggpw5).[5] Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

The following protocol is based on the Bayer Method FP-003-W11-01 for the determination of this compound-ethyl and its metabolites in water.[6]

-

Sample Preparation: Water samples are diluted with methanol (B129727) before analysis.[6]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.[6]

-

LC Column: A suitable reversed-phase column, such as a Waters XBridge C18 (3.5 µm, 2.1x50 mm), is employed.[1]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in the positive electrospray ionization mode (ESI+).

-

Multiple Reaction Monitoring (MRM) is used for quantification. Two ion transitions are typically monitored for each analyte: one for quantitation (primary) and one for confirmation (secondary).[6]

-

-

Quantification: An external standard calibration curve is prepared using analytical standards of this compound-ethyl. The concentration in the samples is determined by comparing the peak areas to the calibration curve. The limit of quantitation (LOQ) for this method has been defined as 0.5 ng/mL.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound-ethyl in environmental samples using LC-MS/MS.

Caption: Workflow for the analysis of this compound-ethyl by LC-MS/MS.

References

- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-ethyl | C18H16ClNO5 | CID 91707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Fenoxaprop-P-ethyl's Mechanism of Action on Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity is primarily attributed to the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in grasses. This targeted inhibition disrupts the production of lipids essential for cell membrane integrity and new growth, leading to the ultimate demise of susceptible weed species. This technical guide provides an in-depth exploration of the mechanism of action of this compound-ethyl, detailing its inhibitory effects on ACCase, the resultant impact on fatty acid synthesis, and the experimental methodologies used to elucidate these processes.

Introduction

The control of grassy weeds in broadleaf crops is a cornerstone of modern agriculture. This compound-ethyl has been a valuable tool in this endeavor due to its high efficacy against a wide spectrum of annual and perennial grasses.[1][2] The active isomer, this compound-ethyl, is rapidly absorbed by the leaves of the plant and translocated to the meristematic tissues, where it exerts its inhibitory effect.[3] Understanding the precise mechanism of action at the molecular level is crucial for optimizing its use, managing the development of herbicide resistance, and discovering new herbicidal compounds.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound-ethyl is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4]

This compound-ethyl itself is a pro-herbicide. Following absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fenoxaprop (B166891) acid.[5] This free acid is the actual inhibitor of the ACCase enzyme. The inhibition is reversible and non-competitive with respect to the substrate acetyl-CoA.[6][7] Fenoxaprop acid binds to the carboxyltransferase (CT) domain of the plastidial ACCase in susceptible grass species.[4][8][9] This binding event prevents the transfer of the carboxyl group from biotin (B1667282) to acetyl-CoA, thereby halting the production of malonyl-CoA.

The selectivity of this compound-ethyl between grasses (monocots) and broadleaf weeds (dicots) is primarily due to differences in the structure of the ACCase enzyme.[3][4] Grasses possess a susceptible, eukaryotic form of ACCase in their plastids, while dicots have a resistant, prokaryotic form of the enzyme in their plastids.[4]

Molecular Interactions with ACCase

Computational studies have provided insights into the molecular interactions between fenoxaprop and the ACCase enzyme. The binding of fenoxaprop acid to the active site of the CT domain involves interactions with specific amino acid residues. For instance, studies have identified interactions with residues such as ARG_292, HIS_209, GLN_233, GLN_237, and HIS_236.[1][10] Mutations in the gene encoding the ACCase enzyme, leading to amino acid substitutions in the binding pocket (e.g., at positions Ile-1781, Trp-2027, Ile-2041, Asp-2078, Cys-2088), can confer resistance to this compound-ethyl and other ACCase-inhibiting herbicides.[8][9]

dot

Caption: Mechanism of this compound-ethyl action.

Quantitative Data

The inhibitory potency of this compound-ethyl is typically quantified by its 50% inhibitory concentration (IC50) value against ACCase and the dose required to reduce plant growth by 50% (GR50). These values can vary significantly between susceptible and resistant weed biotypes.

| Weed Species | Biotype | IC50 (µM) for ACCase Inhibition | Resistance Factor (IC50) | GR50 (g ai/ha) | Resistance Factor (GR50) | Reference |

| Avena fatua | Susceptible | 0.23 | - | 15.6 | - | [11] |

| Avena fatua | Resistant | >80 | >348 | 200 | 12.8 | [11] |

| Echinochloa colona | Susceptible | ~0.5 | - | 20 | - | [12] |

| Echinochloa colona | Resistant | ~0.5 | 1 | 249 | 11 | [12] |

| Lolium rigidum | Susceptible | 0.12 | - | 25 | - | [13] |

| Lolium rigidum | Resistant (Metabolic) | 0.15 | 1.25 | 150 | 6 | [13] |

| Alopecurus myosuroides | Susceptible | 0.3 | - | 30 | - | [13] |

| Alopecurus myosuroides | Resistant (Target-site) | 30 | 100 | >500 | >16.7 | [13] |

Table 1: Comparative inhibitory activity of this compound-ethyl on ACCase and whole plant growth in susceptible and resistant weed biotypes.

Experimental Protocols

In Vitro ACCase Activity Assay

This protocol describes a colorimetric method to determine the activity of ACCase and its inhibition by this compound-ethyl.

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Assay buffer (e.g., 50 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 2.5 mM ATP, 50 mM NaHCO3)

-

Acetyl-CoA

-

Fenoxaprop acid (the active metabolite of this compound-ethyl)

-

Malonyl-CoA detection system (e.g., coupled enzymatic assay with spectrophotometric or fluorometric readout)

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

-

Inhibition Assay: a. In a microplate, add the assay buffer. b. Add various concentrations of fenoxaprop acid (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor). c. Add the enzyme extract to each well and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding acetyl-CoA. e. Incubate for a defined period (e.g., 20-30 minutes) at the same temperature. f. Stop the reaction (e.g., by adding acid or heat). g. Quantify the amount of malonyl-CoA produced using a suitable detection system.

-

Data Analysis: Calculate the percentage of ACCase inhibition for each fenoxaprop acid concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Experimental workflow for ACCase inhibition assay.

Analysis of this compound-ethyl and its Metabolites by HPLC

This protocol outlines a method for the extraction and quantification of this compound-ethyl and its primary metabolite, fenoxaprop acid, from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Solid-Phase Extraction (SPE) cartridges for cleanup

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)

-

Analytical standards of this compound-ethyl and fenoxaprop acid

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in the extraction solvent. Shake or sonicate to ensure efficient extraction. Centrifuge and collect the supernatant.

-

Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds. Elute the analytes of interest with an appropriate solvent.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

-

HPLC Analysis: a. Inject a known volume of the prepared sample into the HPLC system. b. Separate the compounds using a suitable mobile phase gradient and a C18 column. c. Detect and quantify this compound-ethyl and fenoxaprop acid based on their retention times and peak areas compared to the analytical standards.

-

Data Analysis: Calculate the concentration of each analyte in the original plant tissue based on the peak areas and the initial weight of the tissue.

Quantification of Fatty Acid Composition by GC-MS

This protocol describes the analysis of total fatty acid composition in plant tissues following treatment with this compound-ethyl.

Materials:

-

Plant tissue

-

Internal standard (e.g., a fatty acid not naturally abundant in the plant)

-

Reagents for fatty acid methylation (e.g., methanolic HCl or BF3-methanol)

-

Organic solvent for extraction (e.g., hexane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Lipid Extraction and Saponification: Homogenize the plant tissue and extract the total lipids. Saponify the lipids to release the fatty acids.

-

Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylation reagent.

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis: a. Inject a sample of the FAME extract into the GC-MS. b. Separate the different FAMEs based on their volatility and polarity on a suitable capillary column. c. Identify individual FAMEs by comparing their mass spectra and retention times to those of the FAME standards.

-

Data Analysis: Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Express the results as a percentage of the total fatty acids or as absolute amounts.

Conclusion

This compound-ethyl is a highly effective graminicide that acts through the specific inhibition of ACCase, a key enzyme in fatty acid biosynthesis. This targeted mode of action disrupts lipid metabolism, leading to the death of susceptible grass weeds. The methodologies detailed in this guide provide a framework for researchers to investigate the intricate details of this mechanism, assess the potency of this compound-ethyl and other ACCase inhibitors, and study the molecular basis of herbicide resistance. A thorough understanding of these processes is essential for the continued sustainable use of this important class of herbicides and for the development of novel weed management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 15.4 Fatty Acid Biosynthesis and Elongation – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Biosynthesis Inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 7. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of two common ACCase mutations associated with high levels of this compound-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 9. Detection of two common ACCase mutations associated with high levels of this compound-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. First Report on Assessing the Severity of Herbicide Resistance to ACCase Inhibitors Pinoxaden, Propaquizafop and Cycloxydim in Six Avena fatua Populations in Ireland [mdpi.com]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and developmental history of Fenoxaprop-P herbicides

An In-depth Technical Guide to the Discovery and Developmental History of Fenoxaprop-P Herbicides

Executive Summary

This compound-ethyl (B1329639) is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is primarily utilized for the control of a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops, including soybeans, cotton, potatoes, and rice. The "-P" in its designation signifies that it is the purified, herbicidally active R-enantiomer of the fenoxaprop-ethyl (B166152) racemate. This optical isomerism is central to its development, allowing for lower application rates compared to the racemic mixture while maintaining high efficacy. This guide provides a comprehensive overview of its discovery, developmental timeline, mechanism of action, chemical synthesis, toxicological profile, and key experimental methodologies.

Discovery and Developmental History

The development of this compound-ethyl is rooted in the broader history of aryloxyphenoxypropionate (APP) herbicides. Research into this class began in the 1970s as agrochemical companies sought new herbicides with selective action against grass weeds in broad-leaf crops, a complementary mode of action to the existing phenoxy herbicides like 2,4-D.[1][2]

-

1970s: Hoechst AG (now part of Bayer Crop Science) was a pioneer in this field. In 1973, they filed patents for the first aryloxyphenoxypropionate compounds, which led to the commercialization of diclofop.[1] This marked the beginning of the "fop" class of herbicides.

-

1980s: Further research led to the discovery of fenoxaprop-ethyl, a racemic mixture of two stereoisomers (R- and S-enantiomers).[3][4] It was soon discovered that the herbicidal activity resided almost exclusively in the R-isomer.[5][6] This crucial finding spurred the development of technologies to produce the enantiomerically pure or enriched form.

-

1987: this compound-ethyl, the R-enantiomer, was first registered for use.[7] This "P" formulation offered significant advantages, including a reduction in the required application rate and a lower environmental load of non-active chemicals.[8]

-

1989-1990: The trend of developing single-enantiomer herbicides continued with the introduction of other "P" versions like quizalofop-P-ethyl and fluazifop-P-butyl, solidifying the importance of chiral chemistry in herbicide development.[1]

The development from a racemic mixture (fenoxaprop-ethyl) to a single, active isomer (this compound-ethyl) represents a significant advancement in herbicide technology, emphasizing efficiency and environmental stewardship.[8][9]

Chemical Profile and Synthesis

This compound-ethyl is the ethyl ester of the R-isomer of 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoic acid.

Data Presentation: Chemical and Physical Properties

| Property | Value |

| Common Name | This compound-ethyl |

| Chemical Name | (R)-ethyl 2-(4-((6-chlorobenzoxazol-2-yl)oxy)phenoxy)propanoate |

| CAS Number | 71283-80-2 |

| Chemical Formula | C₁₈H₁₆ClNO₅ |

| Herbicide Group | Group 1 (HRAC/WSSA) |

| Mode of Action | Acetyl-CoA Carboxylase (ACCase) Inhibitor |

| Aqueous Solubility | Low |

| Persistence | Tends not to be persistent in soil, but may persist in water systems under certain conditions.[5] |

Chemical Synthesis

The synthesis of aryloxyphenoxypropionates generally involves three core building blocks: a haloaromatic component, a hydroquinone, and a propionate (B1217596) ester with a leaving group.[10] The commercial production of this compound-ethyl is a multi-step process that can be achieved through various patented routes. A common approach involves the reaction of key intermediates, 2,6-dichlorobenzoxazole (B51379) and R-(+)-2-(4-hydroxyphenoxy) propionic ester, in the presence of a deacidifying agent.[11]

Caption: General synthesis pathway for this compound-ethyl.

Mechanism of Action

This compound-ethyl is a selective, systemic herbicide that functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[5][12][13] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes and lipids.[2][12]

-

Absorption and Translocation: The herbicide is applied post-emergence and is rapidly absorbed through the leaves and stems of grass weeds.[12][14] It is then translocated systemically throughout the plant, moving to the meristematic regions (growing points).[12][14]

-

Enzyme Inhibition: In susceptible grass species, this compound-ethyl binds to and inhibits the ACCase enzyme.[2]

-

Disruption of Lipid Synthesis: This inhibition blocks the first committed step in the de novo fatty acid synthesis pathway.[2] Without the ability to produce new fatty acids, the plant cannot build or maintain cell membranes, create waxy cuticles, or store energy.[6]

-

Cellular Disintegration: The disruption of membrane integrity leads to a loss of cellular function, increased permeability, and ultimately, cell death.[6][12]

-

Visible Symptoms: The visible effects on the weed include a cessation of growth, followed by yellowing (chlorosis) and necrosis, leading to the death of the plant within approximately two to three weeks.[14]

Its selectivity arises because the ACCase enzyme in broadleaf crops has a different structure that is not susceptible to inhibition by this class of herbicides.

Caption: Mechanism of action pathway for this compound-ethyl.

Toxicological and Environmental Profile

The toxicological database for this compound-ethyl is well-established, with data often bridged from studies on the racemic mixture (FE), as their profiles are considered comparable.[8][9]

Data Presentation: Mammalian Toxicity

Table 1: Acute Toxicity of this compound-ethyl

| Study Type | Species | Result | Classification |

| Oral LD₅₀ | Rat | 3150 - 4000 mg/kg | Low toxicity[13] |

| Oral LD₅₀ | Mouse | >5000 mg/kg | Low toxicity[13] |

| Dermal LD₅₀ | Rat | >2000 mg/kg | Low toxicity[8] |

| Inhalation LC₅₀ | Rat | >1.224 mg/L | Low toxicity[8] |

| Eye Irritation | Rabbit | Mildly irritating | Irritant |

| Skin Irritation | Rabbit | Minimally irritating | Minimal Irritant |

| Dermal Sensitization | Guinea Pig | Positive | Sensitizer |

Table 2: Chronic Toxicity of this compound-ethyl

| Study Type | Species | No-Observed-Adverse-Effect-Level (NOAEL) | Key Effects Observed at Higher Doses |

| Chronic Oral | Rat | 10 mg/kg/day | Reductions in body weight; kidney and liver effects. |

| Chronic Oral | Dog | 1.0 mg/kg/day | The dog appears to be the most sensitive species in longer-term studies. |

| Developmental | Rabbit | 50 mg/kg | Developmental toxicity (rib anomalies) observed at higher doses.[14] |

| 2-Generation Reproduction | Rat | No significant impairment of reproductive ability.[14] | - |

| Carcinogenicity | Rat & Mouse | Non-oncogenic | No evidence of carcinogenic potential.[13][14] |

Data Presentation: Ecotoxicology

Table 3: Ecotoxicological Effects

| Organism | Study Type | Result | Classification |

| Bobwhite Quail | Oral LD₅₀ | >2510 mg/kg | Practically non-toxic[14] |

| Mallard Duck | Dietary LC₅₀ | >5620 ppm | Essentially non-toxic[14] |

| Rainbow Trout | 96-hr LC₅₀ | 0.46 mg/L | Very highly toxic[13] |

| Bluegill Sunfish | 96-hr LC₅₀ | 0.58 mg/L | Very highly toxic[13] |

| Daphnia magna | 48-hr EC₅₀ | 3.18 ppm | Acutely toxic[14] |

| Honeybee | - | - | Toxic[13] |

Environmental Fate

-

Soil: this compound-ethyl has low persistence in soil and a low potential for leaching to groundwater.[13]

-

Water: It is stable to hydrolysis in acidic and neutral solutions but hydrolyzes rapidly in alkaline (pH 9) solutions.[14] Hydrolysis is a primary mode of metabolization.[13] Under acidic conditions, the ether linkage can be cleaved, while under basic conditions, the ester bond breaks down to form this compound acid.[15][16]

-

Plants: The herbicide is rapidly metabolized in plants.[13][14]

Experimental Protocols

Protocol: Bio-efficacy Field Trial

This protocol outlines a standard field experiment to evaluate the efficacy of this compound-ethyl on grass weeds in a crop like transplanted rice or soybeans.

-

Objective: To determine the effective dose of this compound-ethyl for controlling target grass weeds (e.g., Echinochloa spp.) and to assess its phytotoxicity on the crop.

-

Experimental Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

-

Plot Size: Standardized plot size, for example, 5m x 4m.

-

Treatments:

-

T1: this compound-ethyl at a low rate (e.g., 50 g a.i./ha)

-

T2: this compound-ethyl at a medium rate (e.g., 75 g a.i./ha)[17]

-

T3: this compound-ethyl at a high rate (e.g., 100 g a.i./ha)[18]

-

T4: Hand weeding (e.g., at 20 and 40 days after transplanting) as a standard check.[18]

-

T5: Unweeded (weedy) check as a control.

-

-

Application: Herbicides are applied post-emergence at the 2-4 leaf stage of the target weeds using a calibrated knapsack sprayer with a flat fan nozzle.[19]

-

Data Collection:

-

Weed Density and Dry Weight: Measured at set intervals (e.g., 30 and 60 days after application) using a quadrat (e.g., 0.25 m²).

-

Weed Control Efficiency (WCE %): Calculated using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.

-

Crop Phytotoxicity: Visually assessed on a scale of 0-10 (0 = no injury, 10 = complete crop death) at regular intervals after application.

-

Crop Yield: Grain and straw yield are measured at harvest.

-

-

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol: Residue Analysis in Plant Matrix

This protocol is based on methods used for regulatory submissions to determine the total residue of fenoxaprop-ethyl and its key metabolites.

-

Objective: To quantify the total residue of fenoxaprop-ethyl, expressed as fenoxaprop-ethyl equivalents.

-

Principle: The parent compound and its metabolites are hydrolyzed to a common moiety, 6-chlorobenzoxazolone (6-CBO), which is then derivatized and quantified by Gas Chromatography (GC).[9]

Caption: Experimental workflow for residue analysis.

Protocol: Enantiomeric Purity Determination

This protocol is used to determine the ratio of the active R-enantiomer (this compound-ethyl) to the inactive S-enantiomer in a technical grade or formulated product.[3]

-

Objective: To determine the enantiomeric purity of a this compound-ethyl sample.

-

Principle: The enantiomers are separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and quantified using a UV detector.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. This compound-ethyl [cipac.org]

- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 5. This compound-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 6. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: Fenoxaprop-ethyl; Pesticide Tolerances [federalregister.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102070550B - Method for synthesizing this compound-ethyl - Google Patents [patents.google.com]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. bmbri.ca [bmbri.ca]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evolution of toxicity upon hydrolysis of this compound-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. isws.org.in [isws.org.in]

- 19. raccolto.in [raccolto.in]

A Toxicological Profile of Fenoxaprop-P-ethyl on Non-Target Organisms: A Technical Guide

Abstract

Fenoxaprop-P-ethyl (B1329639) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, widely used for the control of annual and perennial grasses.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in lipid metabolism.[2][3] While effective against target weeds, the potential impact of this compound-ethyl on non-target organisms is a significant consideration for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological effects of this compound-ethyl on a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, mammals, and soil microorganisms. It summarizes key quantitative toxicity data, details standardized experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and professionals in the field. The findings indicate a notable risk to aquatic ecosystems, with moderate to low toxicity observed in most terrestrial species when used according to label directions.

Environmental Fate and Degradation

This compound-ethyl is generally not persistent in soil environments under aerobic conditions, with a reported half-life of approximately 9 days.[4] Its mobility in soil is considered low; however, its degradation is significantly influenced by pH.[4] The hydrolysis of this compound-ethyl is pH-dependent, breaking down into different metabolites in acidic versus basic conditions.[5][6] In acidic water, it primarily forms ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), while under basic conditions, it hydrolyzes to its active acid form, this compound (FA).[5][6] These degradation products also exhibit varying degrees of toxicity to non-target organisms.

Caption: Environmental hydrolysis pathway of this compound-ethyl.

Mechanism of Action in Non-Target Organisms

The primary mode of action for this compound-ethyl is the inhibition of Acetyl-CoA Carboxylase (ACCase).[2] This enzyme catalyzes the first committed step in fatty acid synthesis. By blocking ACCase, the herbicide disrupts the production of lipids, which are essential for building cell membranes and for energy storage. This disruption ultimately leads to the death of susceptible grassy weeds. While this pathway is specific to plants, understanding potential interactions with lipid metabolism in non-target animals is crucial for a complete toxicological assessment.

Caption: Mechanism of action: Inhibition of ACCase by this compound-ethyl.

Toxicological Profile

This compound-ethyl exhibits a varied toxicological profile across different classes of non-target organisms. It is most noted for its toxicity to aquatic life.

Aquatic Organisms

The herbicide is classified as toxic to fish and aquatic invertebrates, with the potential for long-lasting effects in aquatic environments.[4] The risk to these organisms is primarily associated with accidental spills or runoff from treated areas.[4]

Table 1: Acute Toxicity of this compound-ethyl to Aquatic Organisms | Species | Endpoint | Value | Reference | | :--- | :--- | :--- | :--- | | Fish | | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.46 mg/L |[2] | | Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 0.58 mg/L |[2] | | Brown Trout (Salmo trutta) | 96-hr LC50 | 180 ppb (0.18 mg/L) |[3] | | Pumpkinseed Sunfish (Lepomis gibbosus) | 96-hr LC50 | 360 ppb (0.36 mg/L) |[3] | | Invertebrates | | Daphnia magna (Water Flea) | 48-hr EC50 | 14.3 µmol/L |[5][6] | | Daphnia magna (Water Flea) | 48-hr LC50 | 3.18 ppm (3.18 mg/L) |[3] |

Terrestrial Invertebrates

The impact on terrestrial invertebrates appears to be moderate to low for most species tested.

Table 2: Toxicity of this compound-ethyl to Terrestrial Invertebrates | Species | Endpoint | Value | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Earthworms | | Eisenia fetida | 14-day LC50 | 322.9 µg/g soil | Low toxicity. Biochar amendment reduces toxicity. |[7] | | Insects | | Honeybee (Apis mellifera) | Acute Oral | Low toxicity | - |[1] | | Honeybee (Apis mellifera) | Contact | Toxic | Contradictory data exists, suggesting caution. |[2] |

Avian Species

This compound-ethyl is considered practically non-toxic to birds on an acute basis.[2][3]

Table 3: Avian Toxicity of this compound-ethyl

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2510 mg/kg | [3] |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | >5620 mg/kg | [3] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >5620 mg/kg | [3] |

| Bobwhite Quail (Colinus virginianus) | Reproduction NOEL | 30 ppm | [3] |

| Mallard Duck (Anas platyrhynchos) | Reproduction NOEL | 180 ppm |[3] |

Mammals

The acute toxicity of this compound-ethyl to mammals is low to moderate.[1] Long-term exposure has been linked to effects on the liver and kidneys in laboratory animals.[4][8]

Table 4: Mammalian Toxicity of this compound-ethyl

| Species | Endpoint | Value | Notes | Reference |

|---|---|---|---|---|

| Rat | Acute Oral LD50 | 2357 - 4000 mg/kg | - | [2][3] |

| Mouse | Acute Oral LD50 | >5000 mg/kg | - | [2] |

| Rat | 2-gen Reproduction NOAEL | 1.5 mg/kg bw/day | Parental and offspring effects (reduced pup weight). | |

| Rabbit | Developmental Toxicity NOEL | 12.5 mg/kg | Effects observed were secondary to maternal toxicity. | [3] |

| Rat, Mouse, Dog | Chronic Toxicity | - | Target organs are liver and adrenal glands. | [4] |

| Mouse | Carcinogenicity | - | Liver and adrenal tumors at the highest tested dose. | [4] |

| Rat | Carcinogenicity | - | No evidence of carcinogenicity. | [4] |

| Multiple | Mutagenicity/Genotoxicity | - | Negative in a battery of in vitro and in vivo studies. |[4] |

Soil Microorganisms and Non-Target Plants

The herbicide can have deleterious effects on beneficial soil fungi, including VAM fungi, with the impact increasing with concentration.[9] As an herbicide designed to target grasses, it can also affect non-target native grass species while not impacting broad-leaved plants.[4]

Key Experimental Protocols

Toxicological evaluations of this compound-ethyl rely on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data is reproducible and comparable.

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This guideline is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Principle: Groups of fish of a single species are exposed to the test substance at various concentrations in a flow-through or semi-static system.

-

Test Organisms: Species like Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.

-

Procedure:

-

Range-Finding Test: A preliminary test to determine the range of concentrations for the definitive test.

-

Definitive Test: Fish are exposed to at least five concentrations in a geometric series. A control group is maintained in water without the test substance.

-

Exposure: The exposure period is 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.

-

Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 value and its confidence limits using probit analysis or other appropriate statistical methods.

-

Caption: General workflow for a fish acute toxicity test (OECD 203).

Terrestrial Toxicity Testing

OECD 207: Earthworm, Acute Toxicity Test This protocol evaluates the acute toxicity of substances to earthworms, typically over a 14-day period.

-

Principle: Adult earthworms (Eisenia fetida) are exposed to the test substance mixed into an artificial soil substrate.

-

Procedure:

-

Soil Preparation: An artificial soil is prepared (e.g., 70% sand, 20% kaolin (B608303) clay, 10% sphagnum peat).

-

Herbicide Application: The test substance is thoroughly mixed into the soil at a range of concentrations. A solvent control and a negative control are also prepared.

-

Acclimatization & Exposure: Ten adult worms are weighed and introduced into each test vessel containing the treated soil.

-

Incubation: The vessels are maintained at 20 ± 2°C with continuous light for 14 days.

-

Assessment: At the end of the test, the soil is searched for the worms. Mortality is assessed by response to a gentle mechanical stimulus. Changes in body weight and behavior are also noted.

-

Data Analysis: The LC50 is calculated based on the mortality data across the different concentrations.

-

Caption: General workflow for an earthworm acute toxicity test (OECD 207).

Conclusion

The toxicological profile of this compound-ethyl indicates that its use poses the most significant risk to non-target aquatic organisms, for which it is considered toxic to very toxic.[2][3][4] For most terrestrial organisms, including birds, mammals, and earthworms, the acute toxicity is low to moderate when applied according to safety and usage guidelines.[1][2][3][7] However, chronic exposure in mammals has been shown to affect organs such as the liver and kidneys, and potential carcinogenicity in mice at high doses warrants consideration.[4] Furthermore, negative impacts on beneficial soil fungal communities have been observed.[9] A comprehensive environmental risk assessment must therefore carefully consider application rates, potential for runoff into waterways, and long-term effects on soil health to mitigate adverse impacts on non-target ecosystems.

References

- 1. This compound-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 2. bmbri.ca [bmbri.ca]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 5. Evolution of toxicity upon hydrolysis of this compound-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. isws.org.in [isws.org.in]

Methodological & Application

Application Note: Chiral Separation of Fenoxaprop-P-ethyl Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed protocol for the chiral separation of the enantiomers of Fenoxaprop-P-ethyl, a widely used herbicide. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a reliable method for the enantioselective analysis of this compound-ethyl. The protocol includes instrument conditions, sample preparation guidelines, and expected results, supported by a summary of quantitative data and a visual workflow diagram.

Introduction

This compound-ethyl is the herbicidally active (R)-enantiomer of the racemic mixture fenoxaprop-ethyl (B166152).[1] Due to the different biological activities of the enantiomers, regulatory agencies and quality control laboratories require robust analytical methods to determine the enantiomeric purity of this compound-ethyl formulations. Chiral HPLC is a powerful technique for separating enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is critical for achieving the desired resolution.[2] This application note details a validated method using a cellulose-based CSP for the effective separation of this compound-ethyl enantiomers.

Data Presentation

The following table summarizes the chromatographic conditions and quantitative data for the chiral separation of this compound-ethyl enantiomers.

| Parameter | Method 1 |

| Chiral Stationary Phase (CSP) | Lux® 5 µm Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) |

| Column Dimensions | 250 x 4.6 mm |

| Particle Size | 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection Wavelength | 237 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | ~7.9 min |

| Retention Time (Enantiomer 2) | ~8.5 min |

| Resolution (Rs) | >1.5 |

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound-ethyl enantiomers.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

-

Chiral Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm (Phenomenex) or equivalent polysaccharide-based CSP.

-

Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

-

Sample: this compound-ethyl standard or sample for analysis.

Preparation of Mobile Phase

-

Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Sample Preparation

-

Prepare a stock solution of this compound-ethyl in the mobile phase at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

-

Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

-

Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm.

-

Mobile Phase: n-Hexane / IPA (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintain at ambient temperature.

-

Detection: UV at 237 nm.[3]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 15 minutes.

System Equilibration and Analysis

-

Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.

-

Inject the prepared this compound-ethyl sample and start the data acquisition.

-

Identify and integrate the peaks corresponding to the two enantiomers. The (R)-enantiomer is this compound-ethyl.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the chiral separation of this compound-ethyl enantiomers by HPLC.

Caption: Experimental workflow for HPLC chiral separation.

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation of this compound-ethyl enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) column, in normal phase mode, allows for excellent resolution and accurate quantification. This application note serves as a comprehensive guide for laboratories involved in the quality control and analysis of chiral herbicides.

References

Application Note: Quantitative Analysis of Fenoxaprop-P-ethyl in Soil using QuEChERS Extraction and GC-MS

An application note and protocol for the quantitative analysis of the herbicide Fenoxaprop-P-ethyl in soil samples utilizing Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various crops.[1] Due to its potential for persistence and dispersal in the environment, monitoring its residues in soil is crucial for assessing environmental impact and ensuring food safety.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for multi-residue pesticide analysis in complex matrices like soil due to its simplicity, speed, and minimal solvent usage.[2][3][4] This application note describes a validated method for the quantitative determination of this compound-ethyl in soil samples, combining a modified QuEChERS extraction protocol with Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective detection.

Principle

The methodology involves an initial extraction of this compound-ethyl from soil samples using acetonitrile (B52724), facilitated by a salting-out effect induced by anhydrous magnesium sulfate (B86663) and sodium chloride. This step effectively partitions the analyte into the organic solvent layer. The resulting supernatant undergoes a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The final, cleaned extract is then analyzed using a GC-MS system operating in Selected Ion Monitoring (SIM) mode, which provides high selectivity and allows for accurate quantification of the target compound.

Experimental Protocols

Materials and Reagents

-

Standards: this compound-ethyl analytical standard (≥98% purity).

-

Solvents: HPLC-grade acetonitrile, acetone, and hexane.

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent. All reagents should be of analytical grade.

-

Standard Solutions:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-ethyl standard and dissolve it in 10 mL of acetonitrile.[5][6] Store at -20°C. This solution is stable for up to 6 months.

-

Working Standard Solutions (0.01 - 2.0 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile. These are used to build the calibration curve.

-

Instrumentation and Analytical Conditions

-

Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a quadrupole mass analyzer.

-

Analytical Column: DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness, or equivalent.

-

Other Equipment: Vortex mixer, high-speed centrifuge capable of handling 15 mL and 50 mL tubes, analytical balance, and a rotary evaporator or nitrogen evaporator.

The specific operating conditions for the GC-MS system are summarized in Table 1.

Protocol 1: Sample Preparation (QuEChERS Extraction and Cleanup)

-

Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil samples, add 2 mL of ultrapure water and let it sit for 30 minutes to hydrate (B1144303) the sample.[7]

-

Spiking (for QC/Recovery): For quality control or method validation, spike the sample with a known concentration of this compound-ethyl working standard at this stage.

-

Extraction:

-

Cleanup (Dispersive SPE):

-

Transfer a 4 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE cleanup tube containing 600 mg MgSO₄, 200 mg PSA, and 200 mg C18.[5]

-

Vortex the cleanup tube for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer 2 mL of the final, cleaned supernatant into a clean vial.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetone/hexane (1:1, v/v) and transfer to a 2 mL autosampler vial for GC-MS analysis.[8]

-

Protocol 2: GC-MS Analysis and Quantification

-

Calibration: Prepare a matrix-matched calibration curve by spiking blank soil extracts (that have undergone the full QuEChERS procedure) with the working standard solutions to achieve final concentrations ranging from 0.01 to 2.0 µg/mL.

-

Sample Injection: Inject 1 µL of the reconstituted final extract into the GC-MS system.

-

Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode using the ions specified in Table 1.

-

Quantification: Identify this compound-ethyl in the sample chromatograms by its retention time. Quantify the concentration using the peak area and the matrix-matched calibration curve.

Data Presentation

Quantitative data and system parameters should be clearly organized for review and comparison.

Table 1: GC-MS Operating Conditions

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injector Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 80°C (hold 1.5 min), ramp at 30°C/min to 210°C, then ramp at 20°C/min to 320°C (hold 2 min)[8] |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 260°C |

| Transfer Line Temp. | 280°C |